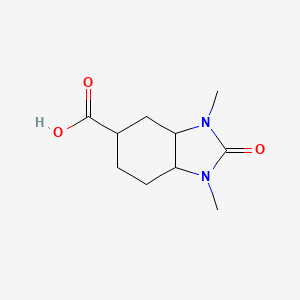

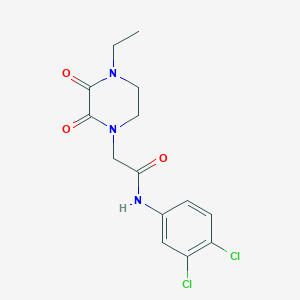

1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

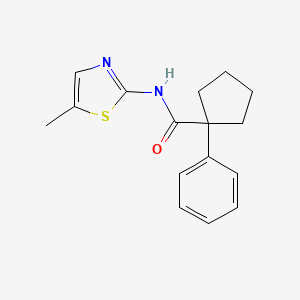

1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid is an organic compound that has attracted considerable attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as HBC and is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Applications De Recherche Scientifique

Synthesis and Antiallergic Activity

A study by Wade, Toso, Matson, and Stelzer (1983) revealed that derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, synthesized from 2-amino-1-methylbenzimidazole and others, exhibited significant antiallergic properties in the rat passive cutaneous anaphylaxis assay, showing potential as antiallergic agents (Wade et al., 1983).

Synthesis and Antioxidant, Antimicrobial Activities

Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, and Rehim (2012) synthesized a series of derivatives including 1H-benzo[d]imidazole-2-carbonyl compounds. These compounds demonstrated high antioxidant and antimicrobial activities, contributing to the understanding of quantitative structure-activity relationships and molecular docking in scientific research (Bassyouni et al., 2012).

Investigation of Imidazo[1,2-a]benzimidazole Derivatives

Simonov, Anisimova, and Borisova (1971) focused on the conversion of esters of 1-alkyl- and 1-aralkyl-2-iminobenzimidazoline-3-acetic acids to esters of 2,9-dimethylimidazo[1,2,-a]benzimidazole-3-carboxylic acid. This research highlights the potential applications of these compounds in the synthesis of novel pharmaceuticals (Simonov et al., 1971).

Antileukemic Activity

Ladurée, Lancelot, Robba, Chenu, and Mathé (1989) investigated the antileukemic activity of certain derivatives, including the synthesis of compounds related to the 1H-pyrrolizine structure. These findings contribute to the development of potential antileukemic drugs (Ladurée et al., 1989).

Reductive Transformation of α,β-Epoxy Ketones

Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, and Iwaya (2004) utilized 1,3-dimethyl-2-phenylbenzimidazoline and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones, illustrating the compound's potential in organic synthesis (Hasegawa et al., 2004).

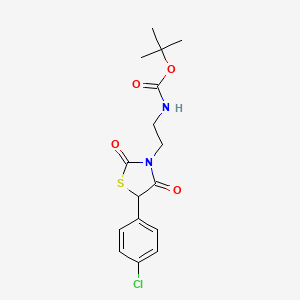

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) synthesized and explored the applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to the benzimidazole family. This study highlights the use of such compounds in peptide synthesis and as chiral auxiliaries in organic chemistry (Studer et al., 1995).

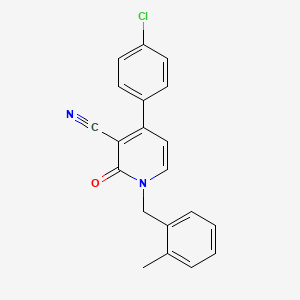

Synthesis and Cytotoxic Activity

Deady, Rodemann, Zhuang, Baguley, and Denny (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines. This research points to potential applications in cancer therapy (Deady et al., 2003).

Propriétés

IUPAC Name |

1,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-11-7-4-3-6(9(13)14)5-8(7)12(2)10(11)15/h6-8H,3-5H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBAZWMKMDPKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(CC2N(C1=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2494525.png)

![7-(3,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2494529.png)

![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)

![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)

![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)

![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)

![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)

![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)